molecular formula C6H7ClN2S B141379 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole CAS No. 138300-59-1

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Cat. No.: B141379
CAS No.: 138300-59-1
M. Wt: 174.65 g/mol
InChI Key: VDUGMUQOYNINHU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a chloromethyl group and a cyclopropyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds, followed by chloromethylation using chloromethylating agents such as chloromethyl methyl ether or chloromethyl benzene .

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the thiadiazole ring.

    Reduction Products: Reduced forms of the thiadiazole ring.

Properties

IUPAC Name

2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUGMUQOYNINHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374002
Record name 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138300-59-1
Record name 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
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